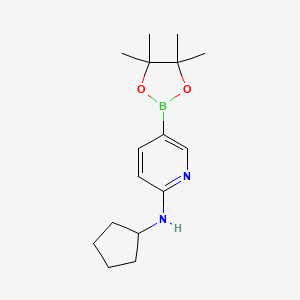
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (6CPP-BAPE) is a novel boronic acid pinacol ester (BAPE) compound that has been developed for use in a variety of different scientific research applications. BAPE compounds are a new class of compounds that have been designed to mimic the structure of natural substrates and are used to study the biochemical and physiological effects of these compounds. 6CPP-BAPE has been found to be a very effective and versatile compound for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been developed for use in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as a model substrate for enzyme inhibition studies, and as a tool for studying the effects of small molecule drugs on enzyme activity. It has also been used in the study of protein-protein interactions, as well as in the study of the structure, function, and regulation of proteins.
Wirkmechanismus
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond is formed through an electrostatic interaction between the boronic acid group in the 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester molecule and the active site of the enzyme. This prevents the enzyme from binding to its substrate and thus inhibits its activity.
Biochemical and Physiological Effects
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of enzymes, such as proteases, phosphatases, and kinases. It has also been found to be an effective inhibitor of protein-protein interactions, and has been shown to modulate the expression of a number of genes. In addition, 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been found to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is its high selectivity and specificity. It is able to selectively inhibit the activity of enzymes and proteins, and can be used to study the biochemical and physiological effects of these compounds. However, one limitation of using 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is that it is not very stable and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in scientific research. These include further investigation of its potential use in drug discovery, as well as its potential use in the study of gene expression and regulation. Additionally, further research into the structure and function of 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester may lead to the development of new compounds with improved properties. Finally, 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used as a tool for studying the biochemical and physiological effects of small molecule drugs in vivo.
Synthesemethoden
6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be synthesized from commercially available 6-(cyclopentylamino)pyridine-3-boronic acid (6CPP) and pinacol ester. The synthesis method involves a two-step process, the first step being the reaction of 6CPP with the pinacol ester to form the 6-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester compound. This reaction is performed in a solvent mixture of DMF and DMSO at a temperature of 70°C for 1 hour. The second step involves the purification of the product by column chromatography.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMYRZBHLFQWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)
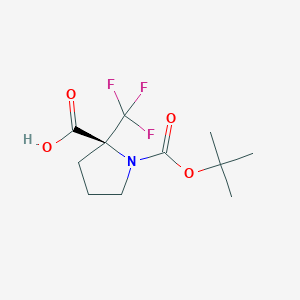
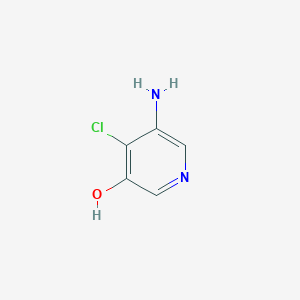
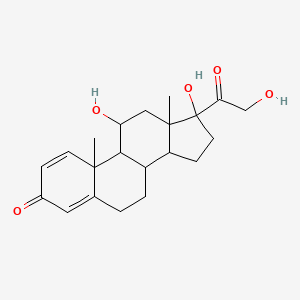
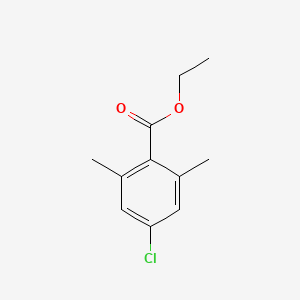


![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)